molecular formula C13H6BrN3O5S B11094566 2-(4-Bromophenyl)-4,6-dinitro-1,2-benzothiazol-3-one

2-(4-Bromophenyl)-4,6-dinitro-1,2-benzothiazol-3-one

Cat. No.: B11094566
M. Wt: 396.17 g/mol
InChI Key: RBEISICSVBFJOH-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4,6-dinitro-1,2-benzothiazol-3-one: is an organic compound with the following structural formula:

C8H3BrN2O4S\text{C}_8\text{H}_3\text{BrN}_2\text{O}_4\text{S} C8​H3​BrN2​O4​S

It contains a benzothiazole ring fused with a dinitrophenyl group and a bromophenyl substituent. The compound’s para position (position 4) on the bromophenyl ring is substituted with the benzothiazolone moiety.

Preparation Methods

Electrophilic Aromatic Substitution: One synthetic route involves adding a bromine atom to phenylacetic acid through electrophilic aromatic substitution. Phenylacetic acid reacts with bromine and mercuric oxide, yielding a mixture of 2- and 4-bromophenylacetic acid isomers. Fractional crystallization isolates the 4-isomer .

Nitrile Hydrolysis: Another method is the condensation of 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis with sodium hydroxide .

Chemical Reactions Analysis

Reactions:

    Fischer Esterification: Methyl 4-bromophenylacetate can be synthesized from 4-bromophenylacetic acid by refluxing it with methanol acidified with sulfuric acid.

    Hydrazone Derivatives: Refluxing the methyl ester with hydrazine produces 2-(4-bromophenyl)acetohydrazide. Further hydrazone derivatives are formed by condensing the simple hydrazone with aldehydes, creating a double bond with the second nitrogen.

Major Products: The major products depend on the specific reactions and conditions used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities.

    Medicine: Possible applications in drug development.

    Industry: May find use in materials science or specialty chemicals.

Mechanism of Action

The exact mechanism of action remains an area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed.

Comparison with Similar Compounds

Remember that this information is based on available literature, and further research may reveal additional insights

Properties

Molecular Formula

C13H6BrN3O5S

Molecular Weight

396.17 g/mol

IUPAC Name

2-(4-bromophenyl)-4,6-dinitro-1,2-benzothiazol-3-one

InChI

InChI=1S/C13H6BrN3O5S/c14-7-1-3-8(4-2-7)15-13(18)12-10(17(21)22)5-9(16(19)20)6-11(12)23-15/h1-6H

InChI Key

RBEISICSVBFJOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C=C(C=C3S2)[N+](=O)[O-])[N+](=O)[O-])Br

Origin of Product

United States

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